(4Z)-2-phenyl-4-[2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PHENYL-4-[(4Z)-2-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a chromenylidene group, a phenyl group, and an oxazol-5-one ring
Preparation Methods
The synthesis of 2-PHENYL-4-[(4Z)-2-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be achieved through various synthetic routes. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-phenyl-4H-chromen-4-one in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazol-5-one ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Various substitution reactions can occur at the phenyl or chromenylidene groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-PHENYL-4-[(4Z)-2-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits various biological activities, including antibacterial, antifungal, and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar compounds include other oxazolones and chromenylidene derivatives. Compared to these compounds, 2-PHENYL-4-[(4Z)-2-(3,4,5-TRIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific substitution pattern and the presence of the trimethoxyphenyl group, which may enhance its biological activity and specificity .
Properties
Molecular Formula |
C27H21NO6 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(4Z)-2-phenyl-4-[2-(3,4,5-trimethoxyphenyl)chromen-4-ylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H21NO6/c1-30-22-13-17(14-23(31-2)25(22)32-3)21-15-19(18-11-7-8-12-20(18)33-21)24-27(29)34-26(28-24)16-9-5-4-6-10-16/h4-15H,1-3H3/b24-19- |
InChI Key |
PRRRCJJFSBMRMO-CLCOLTQESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C/C(=C/3\C(=O)OC(=N3)C4=CC=CC=C4)/C5=CC=CC=C5O2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=C3C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.